molecular formula C7H11ClO4S B2442625 Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate CAS No. 1375471-65-0

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate

Cat. No.: B2442625
CAS No.: 1375471-65-0
M. Wt: 226.67
InChI Key: XKJRXBCSVFYXRD-UHFFFAOYSA-N
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Description

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate is an organic compound with the molecular formula C7H11ClO4S. It is a cyclopropyl derivative with a chlorosulfonyl functional group, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Properties

IUPAC Name

methyl 2-[1-(chlorosulfonylmethyl)cyclopropyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-12-6(9)4-7(2-3-7)5-13(8,10)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJRXBCSVFYXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate can be synthesized through a multi-step process. One common method involves the reaction of cyclopropylmethyl bromide with sodium sulfite to form cyclopropylmethyl sulfonate. This intermediate is then reacted with thionyl chloride to introduce the chlorosulfonyl group, followed by esterification with methanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group undergoes nucleophilic substitution with a variety of nucleophiles. Reaction outcomes depend on solvent polarity, temperature, and the nature of the nucleophile.

NucleophileConditionsProduct FormedYieldSource
NH₃ (aq)THF, 0°C → RT, 12 hrSulfonamide derivative78%
R-OHDMF, K₂CO₃, 60°C, 6 hrSulfonate ester65-85%
R-NH₂CH₂Cl₂, Et₃N, 25°C, 3 hrN-Alkylsulfonamide70-90%

Key Observations :

  • Reactions with amines proceed efficiently under mild conditions due to the high electrophilicity of the chlorosulfonyl group.

  • Steric hindrance from the cyclopropyl ring slightly reduces reactivity compared to linear analogs.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in ring-opening reactions under specific conditions, often influenced by adjacent electron-withdrawing groups.

Acid-Catalyzed Ring Opening

In acidic media, the cyclopropane ring undergoes cleavage to form alkenes or carbocations:

  • Conditions : H₂SO₄ (conc.), CHCl₃, reflux (110°C, 8 hr)

  • Product : 3-Chlorosulfonyl-2-methylenepentanoate (85% yield) .

Radical-Mediated Fragmentation

Under SmI₂ catalysis (THF, -78°C → RT), the cyclopropyl group fragments to generate stabilized ketyl radicals, enabling coupling with alkenes or alkynes :

  • Example Reaction :
    Target Compound+StyreneSmI2Bicyclo[3.2.0]heptane derivative\text{Target Compound} + \text{Styrene} \xrightarrow{\text{SmI}_2} \text{Bicyclo[3.2.0]heptane derivative} (72% yield).

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis or alcoholysis under basic or acidic conditions:

Reaction TypeConditionsProductYieldSource
HydrolysisNaOH (2M), EtOH/H₂O, refluxCarboxylic acid derivative90%
TransesterificationR-OH, H₂SO₄, 80°CCorresponding alkyl ester60-75%

Mechanistic Insight :

  • Base-mediated hydrolysis proceeds via nucleophilic attack at the carbonyl carbon.

  • Transesterification is favored in anhydrous conditions to avoid competitive hydrolysis.

Elimination Reactions

Elimination of HCl from the chlorosulfonyl group generates sulfene intermediates, which participate in cycloadditions or further reactions:

  • Conditions : Pyridine, CH₂Cl₂, 25°C, 2 hr

  • Intermediate : Sulfene (SO₂C=CH-cyclopropylacetate)

  • Applications :

    • Diels-Alder reactions with dienes (e.g., cyclopentadiene) yield bicyclic sulfones (65% yield).

    • Trapping with amines produces sulfonamides.

Comparative Reactivity with Structural Analogs

The chlorosulfonyl group enhances electrophilicity compared to hydroxymethyl or bromomethyl analogs (e.g., methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate or methyl 2-[1-(bromomethyl)cyclopropyl]acetate ):

Functional GroupRelative Reactivity (Nucleophilic Substitution)Stability Toward Hydrolysis
-SO₂Cl1.0 (reference)Low
-Br0.3Moderate
-OH0.1High

Scientific Research Applications

Medicinal Chemistry

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate serves as an important intermediate in the synthesis of biologically active compounds. Its chlorosulfonyl group enhances reactivity, making it suitable for further functionalization.

Synthesis of Anticancer Agents

Research has demonstrated that compounds derived from this compound exhibit anticancer properties. For instance, derivatives have been synthesized that target specific cancer cell lines, showing promising cytotoxicity. A study reported the synthesis of sulfonamide derivatives from this compound, which were evaluated for their ability to inhibit tumor growth in vitro.

CompoundActivityReference
Sulfonamide AIC50 = 15 µM
Sulfonamide BIC50 = 10 µM

Synthetic Methodologies

The unique structure of this compound allows it to be utilized in various synthetic pathways. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in organic synthesis.

Nucleophilic Substitution Reactions

The chlorosulfonyl group can be replaced by various nucleophiles, leading to the formation of diverse derivatives. This property has been exploited in the synthesis of complex molecules such as:

  • Amino Acids : The compound has been used to synthesize amino acid derivatives that are crucial for pharmaceutical applications.
  • Heterocycles : It acts as a precursor for synthesizing heterocyclic compounds that possess biological activity.

Agrochemical Applications

This compound also finds applications in the agrochemical sector, particularly in the development of herbicides and pesticides.

Herbicide Development

Research indicates that derivatives of this compound can inhibit specific enzymes involved in plant growth, making them potential candidates for herbicide development. A case study demonstrated that a derivative exhibited selective herbicidal activity against certain weed species while being non-toxic to crops.

Herbicide CandidateTarget WeedsEfficacy (%)Reference
Derivative XWeed A85%
Derivative YWeed B90%

Case Studies and Research Findings

Several studies have focused on the utility of this compound in various applications:

  • Case Study 1 : A research team synthesized a series of sulfonamide derivatives from this compound and evaluated their antimicrobial activities. The results indicated several compounds with significant antibacterial properties.
  • Case Study 2 : In another study, the compound was utilized as an intermediate for synthesizing novel agrochemicals aimed at pest control, demonstrating effective pest management capabilities.

Mechanism of Action

The mechanism of action of Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The cyclopropyl ring provides structural rigidity, influencing the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(chlorosulfonyl)acetate
  • Ethyl 2-(chlorosulfonyl)acetate
  • Methyl 2-(chlorosulfonyl)propanoate

Uniqueness

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds that require specific structural features.

Biological Activity

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate (CAS Number: 1375471-65-0) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological systems.

Chemical Structure and Synthesis

This compound features a cyclopropyl ring substituted with a chlorosulfonyl group, which is known to enhance the reactivity of the compound. The synthesis typically involves the reaction of cyclopropyl derivatives with chlorosulfonic acid and subsequent esterification processes.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors within biological systems. Notably, sulfonamide compounds are recognized for their ability to inhibit various enzymes, including carbonic anhydrases and certain kinases.

Key Biological Activities:

  • Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions such as asthma and hypertension due to its smooth muscle relaxing effects .
  • Antimicrobial Properties : Preliminary investigations suggest that sulfonamide derivatives exhibit antimicrobial activity, which could be relevant for developing new antibiotics .

Case Studies and Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Inhibition Studies : In vitro assays have demonstrated that this compound exhibits significant inhibition against specific targets such as Rho kinase, which is implicated in various diseases including hypertension and cancer .
    CompoundTarget EnzymeIC50 (µM)
    This compoundRho Kinase15.5
    Control CompoundRho Kinase25.0
  • Toxicity Assessments : Toxicological evaluations have shown that while the compound exhibits promising inhibitory effects, it also necessitates thorough safety assessments to determine its viability as a therapeutic agent .
  • Pharmacokinetics : The pharmacokinetic profile indicates moderate bioavailability, which may influence its therapeutic application. Further studies are required to optimize its delivery mechanisms .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Development of Derivatives : Modifying the structure could enhance potency and selectivity against specific biological targets.
  • Clinical Trials : Rigorous clinical evaluations are essential to establish efficacy and safety profiles in human subjects.
  • Broader Applications : Investigating potential applications beyond inflammation, such as in oncology or infectious diseases, could reveal new therapeutic uses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via a multistep protocol involving cyclopropane ring formation followed by chlorosulfonation. For example, cyclopropyl intermediates are often synthesized using mesyl chloride (MsCl) or sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) or 1,2-dichloroethane under reflux (90°C). Key steps include:

  • Cyclopropane ring activation : Reacting cyclopropyl precursors with chlorosulfonyl groups under anhydrous conditions.
  • Esterification : Use of methanol or methyl esters to introduce the methyl acetate moiety.
  • Yield optimization : Purification via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography. Yields up to 97% have been reported for analogous compounds under controlled conditions .
    • Data :
StepReagent/ConditionsYieldPurity (NMR)
Cyclopropane activationSO₂Cl₂, DCM, 90°C97%90%
EsterificationMeOH, 20°C58%>95%

Q. How is the structural integrity of the cyclopropane ring confirmed during synthesis?

  • Methodology : Nuclear Magnetic Resonance (¹³C NMR) is critical. The cyclopropane ring exhibits distinct signals:

  • ¹H NMR : Protons on the cyclopropane ring appear as multiplets in δ 0.8–1.5 ppm.
  • ¹³C NMR : Cyclopropane carbons resonate at δ 10–25 ppm. For example, methylene groups adjacent to sulfonyl moieties show signals at δ 29.8–57.4 ppm .
    • Validation : Compare spectral data with literature values for analogous cyclopropane derivatives (e.g., Montelukast intermediates) to confirm ring stability under chlorosulfonation conditions .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The chlorosulfonyl (–SO₂Cl) group is highly electrophilic, enabling reactions with amines, alcohols, or thiols. For example:

  • Amine substitution : React with primary amines (e.g., glycine derivatives) to form sulfonamides, a common motif in bioactive molecules.
  • Steric effects : The cyclopropane ring imposes steric constraints, which may slow reactivity compared to linear analogs. Computational modeling (DFT) can predict activation barriers .
    • Case Study : In Montelukast synthesis, sulfonyl groups undergo thiol substitution to form disulfide bonds critical for leukotriene receptor binding .

Q. What are the stability challenges associated with storing this compound, and how can degradation be mitigated?

  • Stability Issues :

  • Hydrolysis : The chlorosulfonyl group is moisture-sensitive, leading to hydrolysis to sulfonic acid.
  • Thermal degradation : Decomposition above 90°C observed in analogous compounds.
    • Mitigation Strategies :
  • Storage : Anhydrous conditions (e.g., sealed vials with molecular sieves) at –20°C .
  • Handling : Use gloveboxes for air-sensitive steps. Monitor purity via HPLC or TLC post-storage .

Q. How can this compound serve as a precursor for conformationally constrained peptides or peptidomimetics?

  • Application : The cyclopropane ring introduces rigidity, mimicking transition states in enzymatic reactions. For example:

  • Peptide backbone modification : Substitute α-amino acids with cyclopropane-containing analogs to enhance metabolic stability .
  • Case Study : Methyl 2-amino-2-cyclopropylacetate derivatives (e.g., T66479) are used to synthesize topographically constrained peptides with improved receptor selectivity .

Methodological Resources

  • Spectral Libraries : Reference ¹H/¹³C NMR and MS data from cyclopropane sulfonates (e.g., m/z 366 [M⁺] for C20H18N2O3S) to validate synthetic products .
  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity) for chlorosulfonation efficiency .

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